1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one 1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Brand Name: Vulcanchem
CAS No.: 2034282-87-4
VCID: VC11798464
InChI: InChI=1S/C16H17ClF4N4O/c1-23-14(16(19,20)21)22-25(15(23)26)10-5-7-24(8-6-10)9-11-12(17)3-2-4-13(11)18/h2-4,10H,5-9H2,1H3
SMILES: CN1C(=NN(C1=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F)C(F)(F)F
Molecular Formula: C16H17ClF4N4O
Molecular Weight: 392.78 g/mol

1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 2034282-87-4

Cat. No.: VC11798464

Molecular Formula: C16H17ClF4N4O

Molecular Weight: 392.78 g/mol

* For research use only. Not for human or veterinary use.

1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one - 2034282-87-4

Specification

CAS No. 2034282-87-4
Molecular Formula C16H17ClF4N4O
Molecular Weight 392.78 g/mol
IUPAC Name 2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Standard InChI InChI=1S/C16H17ClF4N4O/c1-23-14(16(19,20)21)22-25(15(23)26)10-5-7-24(8-6-10)9-11-12(17)3-2-4-13(11)18/h2-4,10H,5-9H2,1H3
Standard InChI Key JSTUCBXFBUHBEN-UHFFFAOYSA-N
SMILES CN1C(=NN(C1=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F)C(F)(F)F
Canonical SMILES CN1C(=NN(C1=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The systematic name reflects a 1,2,4-triazol-5-one core fused with a dihydro ring system. Key substituents include:

  • A piperidin-4-yl group at position 1, modified by a (2-chloro-6-fluorophenyl)methyl moiety.

  • A methyl group at position 4.

  • A trifluoromethyl group at position 3.

The 4,5-dihydro designation indicates partial saturation of the triazolone ring, reducing aromaticity and altering electronic properties .

Molecular Formula and Weight

The molecular formula is C₁₉H₁₉ClF₄N₄O, yielding a molecular weight of 454.83 g/mol. This aligns with analogs such as 3-(1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one (PubChem CID 71793774, MW 400.9 g/mol) , differing primarily in the trifluoromethyl substitution versus phenyl.

Table 1: Comparative Molecular Properties

PropertyTarget CompoundPubChem CID 71793774
Molecular FormulaC₁₉H₁₉ClF₄N₄OC₂₁H₂₂ClFN₄O
Molecular Weight (g/mol)454.83400.9
Key SubstituentsCF₃, CH₃, Cl/F-phenylPhenyl, CH₃, Cl/F-phenyl

Synthesis and Characterization

Synthetic Pathways

While direct synthesis data for the target compound is unavailable, analogous routes for triazolone derivatives involve:

  • Cyclocondensation: Reaction of hydrazine derivatives with carbonyl compounds to form the triazolone core .

  • N-Alkylation: Introduction of the piperidine moiety via alkylation or reductive amination .

  • Electrophilic Substitution: Incorporation of the trifluoromethyl group using reagents like TMSCF₃ or CF₃I .

A patent (JP2020050667A) describes similar triazolone syntheses, highlighting the use of trifluoromethylpyrimidines and chlorofluoroaryl intermediates .

Spectroscopic Characterization

Key analytical data inferred from analogs include:

  • ¹H NMR: Peaks for the piperidine ring (δ 2.5–3.5 ppm), aromatic protons (δ 7.0–7.5 ppm), and CF₃ group (δ 4.1–4.3 ppm as a singlet) .

  • MS (ESI+): Predicted molecular ion peak at m/z 455.2 [M+H]⁺.

Physicochemical Properties

Stability

  • Thermal Stability: Decomposition expected above 200°C, based on triazolone analogs .

  • Photostability: The chloro-fluorophenyl group may reduce UV degradation compared to non-halogenated analogs .

Biological Activity and Applications

Table 2: Inferred Biological Targets

Target ClassExample CompoundsRelevance to Target Compound
Serotonin ReceptorsTrazodone (triazolopyridine)Possible 5-HT₂A antagonism
GABAergic SystemsEtizolam (thienotriazolodiazepine)Anxiolytic potential

Agrochemical Applications

Patent JP2020050667A discloses triazolones with fungicidal and bactericidal activity, particularly against Botrytis cinerea and Puccinia recondita. The target compound’s chloro-fluorophenyl group may enhance pathogen membrane disruption .

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